2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Overview
Description
2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It contains both pyrimidine and thiadiazole rings, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, the thiadiazole ring, and the subsequent coupling of these two moieties.
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Formation of Thiadiazole Ring: The thiadiazole ring is typically formed by the cyclization of thiosemicarbazides with appropriate electrophiles.
Coupling Reaction: The final step involves the coupling of the pyrimidine and thiadiazole rings through a sulfanyl linkage, often using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, often under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of bioactive pyrimidine and thiadiazole rings.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved may vary depending on the specific application, but common targets include enzymes involved in DNA replication, protein synthesis, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-phenylpyrimidin-2-amine: A compound with a similar pyrimidine ring structure.
1,3,4-Thiadiazole derivatives: Compounds with similar thiadiazole rings, known for their antimicrobial and antifungal activities.
Uniqueness
2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is unique due to the combination of both pyrimidine and thiadiazole rings in a single molecule, which may confer synergistic biological activities. This dual functionality makes it a promising candidate for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS2/c1-10-8-13(12-6-4-3-5-7-12)18-15(17-10)23-9-14(22)19-16-21-20-11(2)24-16/h3-8H,9H2,1-2H3,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGKDEYYXAQZAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NN=C(S2)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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